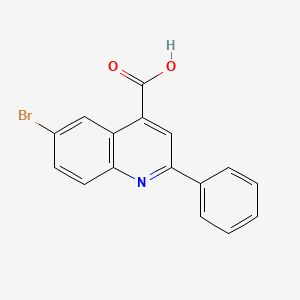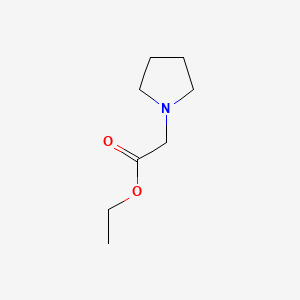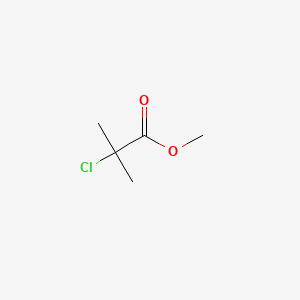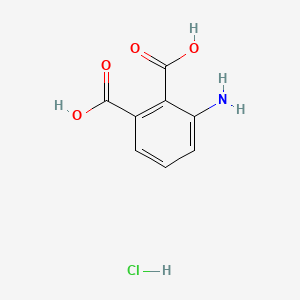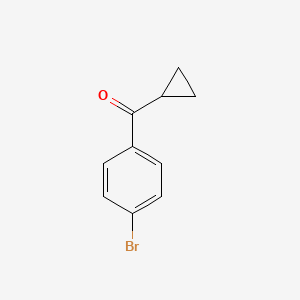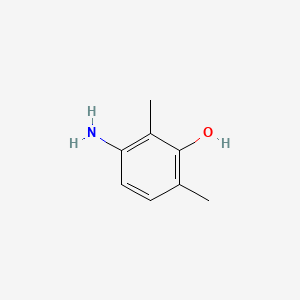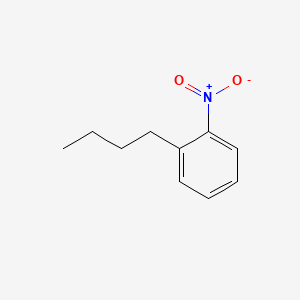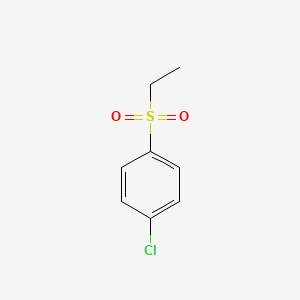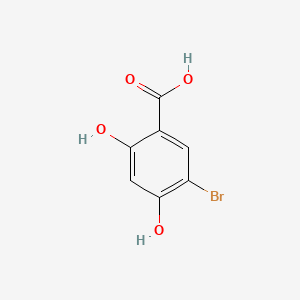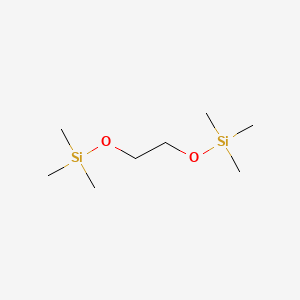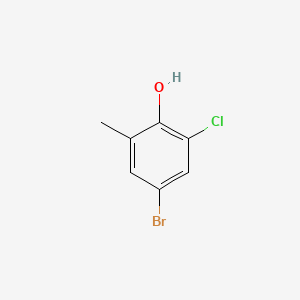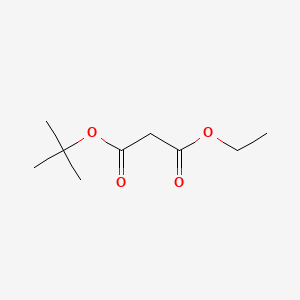
Malonato de terc-butilo y etilo
Descripción general
Descripción
tert-Butyl ethyl malonate: is an organic compound with the molecular formula C₉H₁₆O₄ . It is a diester of malonic acid, where one ester group is tert-butyl and the other is ethyl. This compound is used in various organic synthesis processes due to its reactivity and stability.
Aplicaciones Científicas De Investigación
tert-Butyl ethyl malonate is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the synthesis of polar ester-functionalized aliphatic polysulfones, which have remarkable thermal stability.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and drug candidates
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl ethyl malonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol and ethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, tert-Butyl ethyl malonate is produced by the reaction of diethyl malonate with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol, and the product is purified by distillation .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ethyl malonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, tert-Butyl ethyl malonate can be hydrolyzed to produce malonic acid and the corresponding alcohols (tert-butyl alcohol and ethyl alcohol).
Decarboxylation: Upon heating, tert-Butyl ethyl malonate can undergo decarboxylation to produce tert-butyl acetate and carbon dioxide.
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating at elevated temperatures.
Alkylation: Alkyl halides and a base such as sodium ethoxide.
Major Products Formed:
Hydrolysis: Malonic acid, tert-butyl alcohol, and ethyl alcohol.
Decarboxylation: tert-Butyl acetate and carbon dioxide.
Alkylation: Alpha-alkylated malonates
Mecanismo De Acción
The mechanism of action of tert-Butyl ethyl malonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic substitution reactions at the alpha position, where the malonate anion acts as a nucleophile. This reactivity is utilized in various synthetic transformations to introduce functional groups at the alpha position of the malonate ester .
Comparación Con Compuestos Similares
Diethyl malonate: Similar to tert-Butyl ethyl malonate but with two ethyl ester groups.
Dimethyl malonate: Similar to tert-Butyl ethyl malonate but with two methyl ester groups.
tert-Butyl methyl malonate: Similar to tert-Butyl ethyl malonate but with one tert-butyl ester group and one methyl ester group.
Uniqueness: tert-Butyl ethyl malonate is unique due to its combination of tert-butyl and ethyl ester groups, which provides a balance of steric hindrance and reactivity. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions at the alpha position while maintaining stability under various reaction conditions .
Propiedades
IUPAC Name |
3-O-tert-butyl 1-O-ethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-12-7(10)6-8(11)13-9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOBFMZGRJOSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186519 | |
| Record name | tert-Butyl ethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32864-38-3 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32864-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl ethyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032864383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32864-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl ethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl ethyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is tert-butyl ethyl malonate used in the synthesis of the polysulfone described in the research?
A1: tert-Butyl ethyl malonate serves as a key monomer in the synthesis of the novel aliphatic polysulfone. The synthesis involves a polyaddition reaction between vinyl sulfone and tert-butyl ethyl malonate in the presence of an amidine base and a catalytic amount of water []. This reaction forms a precursor polymer containing tert-butyl ester groups. Subsequently, a decarbo-tert-butoxylation step, achieved by treatment with trifluoroacetic acid followed by copper(I) oxide, removes the tert-butyl groups, yielding the final polar polysulfone [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
